molecular formula C11H13ClO B1354195 1-(4-Chlorophenyl)-3-methylbutan-1-one CAS No. 71573-93-8

1-(4-Chlorophenyl)-3-methylbutan-1-one

Cat. No. B1354195
CAS RN: 71573-93-8
M. Wt: 196.67 g/mol
InChI Key: SCNNXOZSXWBSSI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(4-Chlorophenyl)-3-methylbutan-1-one” are not explicitly mentioned in the sources retrieved .

Scientific Research Applications

Anti-allergic Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .
  • Methods of Application: The target compounds were designed and synthesized. Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
  • Results: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .

Serotonin Receptor Agonist

  • Scientific Field: Pharmacology
  • Application Summary: 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not specified in the source .

Anti-inflammatory Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain indole derivatives, such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine, have shown significant anti-inflammatory activities .
  • Methods of Application: These compounds were synthesized and tested for their anti-inflammatory activities using paw edema and acetic acid-induced writhings .
  • Results: The compounds showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings .

Pharmaceutical Intermediate

  • Scientific Field: Pharmacology
  • Application Summary: 1-(4-Chlorophenyl)piperazine is used as a pharmaceutical intermediate .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not specified in the source .

Ferroelectric Applications in Semiconductors

  • Scientific Field: Materials Science
  • Application Summary: Hybrid organic–inorganic perovskite (HOIP) ferroelectrics, which have a flexible structure, provide a new method to optimize the ferroelectric performance and bandgap . This compound is used in the development of light-emitting devices .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The outcomes of this application were not specified in the source .

Fluorescent Probe for Metal Ion Detection

  • Scientific Field: Analytical Chemistry
  • Application Summary: A compound, 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, was synthesized and used as a metal ion fluorescent probe . It has excellent selectivity for Ag+ detection .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The crystal structure of the compound was presented and formed racemic crystals .

Future Directions

The future directions for “1-(4-Chlorophenyl)-3-methylbutan-1-one” are not explicitly mentioned in the sources retrieved .

properties

IUPAC Name

1-(4-chlorophenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNNXOZSXWBSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466118
Record name 1-(4-Chlorophenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-methylbutan-1-one

CAS RN

71573-93-8
Record name 1-(4-Chlorophenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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